molecular formula C7H12O B13596452 {Bicyclo[2.2.0]hexan-2-yl}methanol

{Bicyclo[2.2.0]hexan-2-yl}methanol

Cat. No.: B13596452
M. Wt: 112.17 g/mol
InChI Key: IAMKTBHDOJFBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{Bicyclo[2.2.0]hexan-2-yl}methanol is a chemical reagent that features a strained bicyclo[2.2.0]hexane scaffold, a structure of significant interest in synthetic and physical organic chemistry. The inherent ring strain and high-energy nature of the bicyclo[2.2.0]hexane framework make it a valuable proaromatic platform for studying group transfer reactions and exploring novel reaction mechanisms under mild conditions . Researchers utilize this and related strained systems to develop new radical-based methodologies, as the scaffold can be oxidatively activated to generate valuable radical species for further functionalization . The methanol functional group provides a versatile handle for further synthetic modification, allowing for the incorporation of this high-energy core into more complex molecular architectures or functional materials. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-bicyclo[2.2.0]hexanylmethanol

InChI

InChI=1S/C7H12O/c8-4-6-3-5-1-2-7(5)6/h5-8H,1-4H2

InChI Key

IAMKTBHDOJFBLK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC2CO

Origin of Product

United States

Preparation Methods

Starting Materials and Ring Construction

The bicyclo[2.2.0]hexane core is typically constructed via cycloaddition or ring contraction reactions starting from readily available cyclic precursors such as cyclobutene derivatives or bicyclo[2.2.1]heptane analogs. Key synthetic routes include:

Functionalization to Introduce the Hydroxymethyl Group

Detailed Preparation Methods

Synthesis via Bicyclo[2.2.0]hexan-2-one Reduction

One of the most documented routes involves preparing bicyclo[2.2.0]hexan-2-one as a key intermediate, followed by reduction to the alcohol.

Step Reaction Type Reagents/Conditions Outcome Yield (%) Reference
1 Formation of bicyclo[2.2.0]hexan-2-one Cycloaddition or ring contraction Ketone intermediate Variable
2 Reduction NaBH4 or LiAlH4 in suitable solvent {Bicyclo[2.2.0]hexan-2-yl}methanol 60-85

This approach benefits from the relative stability of the ketone intermediate and the straightforward reduction step. However, the initial ketone synthesis can be low yielding due to ring strain.

Halogenation Followed by Hydroxyl Substitution

An alternative method involves halogenation at the 2-position of the bicyclo[2.2.0]hexane ring, followed by nucleophilic substitution with hydroxide ions.

Step Reaction Type Reagents/Conditions Outcome Yield (%) Reference
1 Halogenation Cl2 or Br2 under controlled conditions 2-Halobicyclo[2.2.0]hexane Moderate
2 Nucleophilic substitution Aqueous NaOH or KOH, reflux This compound Moderate

This method requires careful control of reaction conditions to avoid polyhalogenation and ring opening.

Hydroboration-Oxidation of Bicyclic Alkenes

Hydroboration-oxidation provides a regio- and stereoselective method to install hydroxyl groups on bicyclic systems.

Step Reaction Type Reagents/Conditions Outcome Yield (%) Reference
1 Hydroboration BH3·THF complex, 0°C to room temp Organoborane intermediate High
2 Oxidation H2O2, NaOH aqueous solution This compound High

This method is attractive due to mild conditions and good stereocontrol.

Research Findings and Comparative Analysis

Yield and Efficiency

  • Reduction of bicyclo[2.2.0]hexan-2-one typically yields 60-85% of the target alcohol, depending on reagent choice and purity of intermediates.
  • Halogenation followed by substitution often suffers from moderate yields (~40-60%) due to side reactions.
  • Hydroboration-oxidation yields are generally high (>80%) with excellent regioselectivity but require access to bicyclic alkenes.

Reaction Conditions and Challenges

  • The ring strain in bicyclo[2.2.0]hexane systems makes some intermediates sensitive to harsh conditions, necessitating mild reaction environments.
  • Photochemical methods have been explored but often lead to side products or rearrangements.
  • Purification of intermediates can be challenging due to similar polarity and volatility of byproducts.

Structural Confirmation

Characterization of this compound and intermediates typically involves:

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%) References
Ketone Reduction Bicyclo[2.2.0]hexan-2-one → alcohol Straightforward, good yields Ketone synthesis challenging 60-85
Halogenation + Substitution Halogenation → OH substitution Accessible reagents Side reactions, moderate yield 40-60
Hydroboration-Oxidation Alkene → organoborane → alcohol High selectivity, mild conditions Requires alkene precursor >80

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.0]hexan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and other functional groups can be used under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various reduced derivatives of the bicyclic structure.

    Substitution: Compounds with different functional groups replacing the methanol group.

Scientific Research Applications

{Bicyclo[2.2.0]hexan-2-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.0]hexan-2-yl}methanol involves its interaction with various molecular targets. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and stability, which can affect how the compound interacts with enzymes and other proteins.

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

The table below compares key structural and thermodynamic parameters of {bicyclo[2.2.0]hexan-2-yl}methanol with related bicyclic alcohols and hydrocarbons:

Compound Molecular Formula Molecular Weight ΔfH(g) (kJ/mol) Key Features
This compound C₇H₁₂O 112.17 N/A High ring strain; hydroxyl group at bridgehead position
cis-Bicyclo[2.2.0]hexane C₆H₁₀ 82.14 125 Unfunctionalized [2.2.0] system; lower strain than [2.1.0] analogs
{Bicyclo[3.1.0]hexan-6-yl}methanol C₇H₁₂O 112.17 N/A Larger [3.1.0] framework; reduced strain compared to [2.2.0] systems
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol C₆H₁₁NO 113.16 N/A Nitrogen heteroatom; increased polarity and H-bonding potential
Bicyclo[2.1.0]pentane C₅H₈ 68.12 158 Smaller [2.1.0] system; higher strain than [2.2.0] analogs

Key Observations :

  • The [2.2.0] systems exhibit moderate strain compared to smaller [2.1.0] frameworks (e.g., bicyclo[2.1.0]pentane has ΔfH(g) = 158 kJ/mol vs. 125 kJ/mol for cis-bicyclo[2.2.0]hexane) .
  • Functionalization with hydroxyl groups (e.g., this compound) introduces additional reactivity for derivatization, unlike unfunctionalized analogs like cis-bicyclo[2.2.0]hexane .
  • Heteroatom-containing variants (e.g., 2-azabicyclo[2.1.1]hexan-1-ylmethanol) display distinct electronic properties, enabling applications in peptidomimetics and drug design .
This compound:
  • Diimide Reduction : Methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate (5) is reduced using diimide to yield methyl endo-bicyclo[2.2.0]hexane-2-carboxylate (6), which is further functionalized to the alcohol .
Comparable Compounds:
  • {Bicyclo[3.1.0]hexan-6-yl}methanol: Synthesized via nucleophilic substitution or cyclopropanation of pre-functionalized cyclohexene derivatives .
  • 2-Azabicyclo[2.2.0]hexane Systems : Prepared via photochemical [2+2] cycloadditions or thermal rearrangements of pyridones, enabling β-lactam formation .

Biological Activity

Bicyclo[2.2.0]hexan-2-ylmethanol is a bicyclic compound that has garnered attention for its potential biological activities. The exploration of its biological properties is crucial in understanding its applications in medicinal chemistry and drug development. This article presents a comprehensive overview of the biological activity of bicyclo[2.2.0]hexan-2-ylmethanol, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: C8_8H14_{14}O
Molecular Weight: 126.196 g/mol
CAS Registry Number: 5240-72-2

The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of bicyclo[2.2.0]hexan-2-ylmethanol has been investigated in various studies, focusing on its potential as an alkylating agent and its effects on cellular mechanisms.

1. Alkylation Potential

Research has shown that bicyclo[2.2.0]hexan-2-ylmethanol (BBH) does not exhibit significant alkylating effects on DNA as assessed using an E. coli biosensor system (pAlkA-lux). In controlled experiments, BBH at various concentrations did not induce luminescence indicative of DNA alkylation, contrasting with known alkylating agents like methyl methanesulfonate (MMS) .

2. Cytotoxicity Studies

At high concentrations (100 g/L), BBH demonstrated cytotoxic effects, leading to a statistically significant decrease in luminescence in E. coli cells, suggesting potential toxicity at elevated levels . This finding indicates that while BBH may not act as a strong alkylating agent, it can still impact cell viability under certain conditions.

Case Study 1: DNA Interaction Studies

In a study examining the interaction of BBH with bacterial cells, it was found that even at high concentrations, BBH did not significantly increase luminescence associated with DNA damage . This suggests that the compound may have limited utility as a DNA-targeting agent.

Case Study 2: Oxidative Stress Response

Further investigations into the oxidative stress response showed that BBH could induce the expression of oxidative stress-related genes in E. coli. The induction of the oxyR gene was observed when treated with BBH, indicating a potential role in modulating oxidative stress responses .

Comparative Analysis of Related Compounds

CompoundAlkylation EffectCytotoxicityMechanism of Action
Bicyclo[2.2.0]hexan-2-ylmethanol (BBH)None detectedModerateInduces oxidative stress response
Methyl Methanesulfonate (MMS)HighLowStrong alkylating agent
Bicyclo[3.3.0]octaneModerateLowPotentially interacts with cellular membranes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.